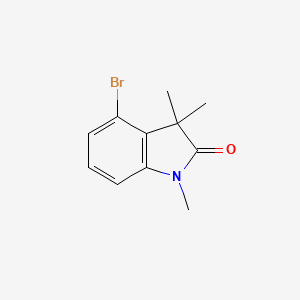

4-Bromo-1,3,3-trimethylindol-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1,3,3-trimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)9-7(12)5-4-6-8(9)13(3)10(11)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNFKZPKEJQNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2Br)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742980 | |

| Record name | 4-Bromo-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-88-4 | |

| Record name | 2H-Indol-2-one, 4-bromo-1,3-dihydro-1,3,3-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,3,3-trimethylindol-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 4-Bromo-1,3,3-trimethylindol-2-one, a substituted oxindole of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not widely available in commercial databases, this paper will establish its fundamental properties through structural analysis and draw upon data from closely related analogs to project its chemical behavior, potential synthetic routes, and applications.

Core Molecular Attributes

This compound belongs to the oxindole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in drug discovery due to their wide range of biological activities. The structure of this compound is characterized by an indol-2-one core, substituted with a bromine atom at the 4-position and three methyl groups at the 1, 3, and 3-positions respectively.

Molecular Formula and Weight

The chemical structure of this compound leads to the following molecular formula and weight:

| Attribute | Value |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

The molecular weight is calculated based on the atomic weights of the constituent elements.

Structural Features and Their Implications

The specific arrangement of substituents on the oxindole core imparts distinct physicochemical properties that are crucial for its potential biological activity and synthetic manipulation.

-

The Oxindole Core: The bicyclic structure of the indol-2-one moiety provides a rigid framework that can be strategically functionalized to interact with biological targets.

-

4-Bromo Substituent: The presence of a bromine atom at the 4-position significantly influences the molecule's electronic properties and provides a handle for further chemical modifications, such as cross-coupling reactions.

-

N-Methyl Group: The methyl group at the 1-position removes the hydrogen-bond donating capability of the parent oxindole, which can affect its solubility and interaction with biological targets.

-

Gem-Dimethyl Group at C3: The two methyl groups at the 3-position create a quaternary carbon center, which can be a key feature for steric interactions with target proteins.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

Direct experimental data for this compound is limited. However, we can predict its properties based on its structure and by comparing it to similar compounds. The properties of a closely related isomer, 4-bromo-3,3,7-trimethyl-2,3-dihydro-1h-indol-2-one (CAS: 1506434-88-3), which has a molecular formula of C₁₁H₁₂BrNO and a molecular weight of 254.12, can provide some insights.[1][2]

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Likely a solid at room temperature | Oxindoles are generally solids. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The presence of the nonpolar methyl groups and the aromatic ring suggests solubility in organic solvents. |

| Melting Point | Expected to be in the range of 100-200 °C | Based on the melting points of similar substituted oxindoles. |

Potential Synthetic Pathways

The synthesis of this compound can be envisioned through several established methods for the synthesis of substituted oxindoles. A plausible retrospective analysis suggests a multi-step synthesis starting from a substituted aniline.

Conceptual Synthetic Workflow

Sources

An In-depth Technical Guide to the Predicted Chemical Properties of 4-Bromo-1,3,3-trimethylindol-2-one

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of novel molecular entities is paramount for their effective utilization. This guide provides an in-depth analysis of the predicted chemical properties of 4-Bromo-1,3,3-trimethylindol-2-one, a substituted oxindole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally related analogs to construct a predictive profile. This approach allows for a robust estimation of its synthesis, reactivity, and spectroscopic characteristics, thereby providing a valuable resource for its potential application in medicinal chemistry and materials science.

The core of this molecule is the indol-2-one, or oxindole, scaffold, a privileged structure in numerous biologically active compounds and natural products. The substituents—a bromine atom at the 4-position, a methyl group on the nitrogen, and gem-dimethyl groups at the 3-position—are expected to significantly modulate the physicochemical and reactive properties of the parent ring system. This guide will systematically deconstruct the influence of each of these features to build a comprehensive chemical profile.

Predicted Physicochemical and Spectroscopic Properties

The introduction of the bromine atom and methyl groups is anticipated to influence the molecule's polarity, solubility, and spectroscopic signatures.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₂BrNO | Based on the chemical structure. |

| Molecular Weight | 254.12 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Based on the appearance of similar substituted oxindoles. |

| Melting Point | Expected to be higher than non-brominated analogs due to increased molecular weight and potential for stronger intermolecular interactions. | The presence of the polarizable bromine atom can enhance crystal lattice forces. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | The hydrophobic character of the aromatic ring and methyl groups will dominate, while the lactam moiety provides some polarity. |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region, with their chemical shifts influenced by the bromine's electron-withdrawing effect. The N-methyl and gem-dimethyl groups will each give rise to a singlet in the aliphatic region. | The bromine atom will deshield the adjacent aromatic protons. The methyl groups will have characteristic chemical shifts. |

| ¹³C NMR | The carbon bearing the bromine atom will exhibit a characteristic chemical shift. The carbonyl carbon will appear significantly downfield. Signals for the N-methyl and gem-dimethyl carbons will be in the aliphatic region. | The positions of the carbon signals are predictable based on the electronic environment created by the substituents. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the lactam will be prominent, likely in the range of 1700-1730 cm⁻¹. C-Br stretching vibrations will be observed in the fingerprint region. | The carbonyl stretch is a hallmark of the oxindole core, while the C-Br stretch is characteristic of the bromo-substituent.[1] |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). | The natural abundance of the ⁷⁹Br and ⁸¹Br isotopes leads to this distinctive pattern. |

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence starting from a readily available substituted aniline. A plausible synthetic route is outlined below.

Experimental Protocol: A Proposed Synthetic Pathway

-

Step 1: Synthesis of 4-Bromo-2-nitroaniline. This can be achieved through the nitration of 4-bromoaniline. Due to the activating nature of the amino group, careful control of reaction conditions is necessary to achieve selective mono-nitration at the ortho position.[2][3]

-

Step 2: Sandmeyer Reaction to form 1-Bromo-4-chloro-2-nitrobenzene. The amino group of 4-bromo-2-nitroaniline can be converted to a diazonium salt and subsequently displaced with a chloro group via a Sandmeyer reaction.

-

Step 3: Synthesis of 2-(4-Bromo-2-nitrophenyl)malonic ester. The resulting 1-bromo-4-chloro-2-nitrobenzene can undergo nucleophilic aromatic substitution with a malonic ester derivative.

-

Step 4: Reductive Cyclization to form 4-Bromo-3-carboxy-oxindole. The nitro group can be reduced to an amine, which will then undergo spontaneous intramolecular cyclization to form the oxindole ring. Subsequent hydrolysis of the ester will yield the carboxylic acid.

-

Step 5: Alkylation to introduce the methyl groups. The N-H of the oxindole can be methylated using a suitable methylating agent like methyl iodide in the presence of a base. The acidic proton at the 3-position can then be removed with a strong base, followed by quenching with two equivalents of methyl iodide to install the gem-dimethyl groups.

-

Step 6: Decarboxylation. The carboxylic acid at the 3-position can be removed via thermal decarboxylation to yield the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Predicted Reactivity and Potential Transformations

The reactivity of this compound will be dictated by the interplay of its functional groups and the electronic nature of the substituted aromatic ring.

Reactivity of the Aromatic Ring

The bromine atom at the 4-position serves as a versatile handle for further functionalization through various metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst would enable the introduction of a wide range of aryl or vinyl substituents at the 4-position.

-

Heck Coupling: Palladium-catalyzed coupling with alkenes would lead to the formation of a new carbon-carbon bond at the 4-position, introducing an alkenyl group.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond, providing access to 4-amino-substituted oxindole derivatives.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system would install an alkynyl group at the 4-position.

Electrophilic aromatic substitution on the benzene ring is expected to be disfavored due to the presence of the deactivating bromo and lactam functionalities.

Reactivity of the Oxindole Core

-

Carbonyl Group: The lactam carbonyl group can undergo reduction with strong reducing agents like lithium aluminum hydride to yield the corresponding indoline derivative. It is generally resistant to nucleophilic attack by weaker nucleophiles.

-

α-Position (C3): The 3-position is fully substituted with two methyl groups, precluding reactions that typically occur at this position in other oxindoles, such as enolate formation and subsequent alkylation or aldol reactions. This steric hindrance also protects the carbonyl group to some extent.

Caption: Predicted reactivity profile of this compound.

Potential Applications in Drug Discovery and Materials Science

The substituted oxindole scaffold is a key pharmacophore in a variety of therapeutic agents. The introduction of a bromine atom provides a strategic point for diversification, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. Brominated organic compounds have shown a range of biological activities, and their inclusion can enhance binding affinity to protein targets.[4] The 1,3,3-trimethyl substitution pattern can provide steric bulk and modulate the lipophilicity of the molecule, which are important parameters in drug design.[5]

In the realm of materials science, halogenated organic molecules are of interest for their potential use in the synthesis of organic semiconductors, polymers, and liquid crystals. The ability to functionalize the 4-position via cross-coupling reactions opens up avenues for creating novel conjugated materials with tailored electronic and photophysical properties.

Conclusion

References

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS . St. Paul's Cathedral Mission College. Available from: [Link]

-

Benzenamine, 4-bromo- . NIST WebBook. Available from: [Link]

-

Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline . Study.com. Available from: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design . Journal of Medical Science. Available from: [Link]

-

Drug Discovery Chemistry . Cambridge Innovation Institute. Available from: [Link]

Sources

4-Bromo-1,3,3-trimethylindol-2-one synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1,3,3-trimethylindol-2-one

Introduction

The oxindole scaffold is a privileged heterocyclic motif frequently found in the core of numerous natural products and pharmacologically active compounds. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and drug development. This guide focuses on a specific, highly substituted derivative: This compound . The presence of a bromine atom at the 4-position offers a versatile handle for further functionalization via cross-coupling reactions, while the N-methyl and C3-gem-dimethyl groups provide steric bulk and modulate the compound's lipophilicity and metabolic stability.

Aimed at researchers, chemists, and drug development professionals, this document provides a comprehensive, scientifically-grounded synthesis pathway. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind each transformation, offering insights into the strategic choices that ensure a robust and reproducible synthesis.

Strategic & Retrosynthetic Analysis

The synthesis of a polysubstituted aromatic heterocycle like this compound requires careful strategic planning regarding the order of bond formations and substituent introduction. Our retrosynthetic analysis identifies a robust and logical pathway originating from readily available commercial starting materials.

The primary disconnection simplifies the target molecule into two key fragments: the 1,3,3-trimethylindol-2-one core and the bromine substituent. The oxindole core itself is constructed in a stepwise fashion. The most critical structural feature, the C3 quaternary center (gem-dimethyl group), is efficiently installed early in the sequence using the venerable Fischer Indole Synthesis . This strategy avoids the often-problematic direct dialkylation of an oxindole at the C3 position.

The proposed forward synthesis, therefore, follows a four-stage logic:

-

Scaffold Formation: Construction of the basic carbon skeleton using the Fischer Indole Synthesis.

-

N-Alkylation: Introduction of the N1-methyl group.

-

Oxidation: Conversion of the intermediate to the target oxindole core.

-

Halogenation: Regioselective introduction of the bromine atom onto the aromatic ring.

The complete synthetic workflow is visualized below.

Caption: Proposed four-step synthesis workflow for this compound.

Part I: Synthesis of the 1,3,3-Trimethylindol-2-one Scaffold

This section details the construction of the core oxindole structure, which serves as the immediate precursor for the final bromination step.

Step 1: Fischer Indole Synthesis of 2,3,3-Trimethylindolenine

The cornerstone of this pathway is the Fischer indole synthesis, a reliable method for converting arylhydrazines and ketones into indoles (or, in this case, indolenines).[1] This reaction's primary advantage is its ability to construct the C3-quaternary center in a single, efficient step.

Causality & Mechanism: The reaction proceeds through several key stages under acidic catalysis:

-

Hydrazone Formation: Phenylhydrazine reacts with 3-methyl-2-butanone to form the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: A proton-catalyzed[2][2]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen rearrangement) occurs, which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring.

-

Rearomatization & Cyclization: The intermediate rearomatizes, and subsequent intramolecular attack by the terminal amine onto the imine forms a five-membered ring aminal.

-

Elimination: Finally, the elimination of ammonia from the aminal generates the stable indolenine product.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (methyl isopropyl ketone, 1.1 eq).

-

Add glacial acetic acid or polyphosphoric acid to serve as both the solvent and the acid catalyst.

-

Heat the mixture to reflux (typically 110-140°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3,3-trimethylindolenine, which can be purified by vacuum distillation.

Step 2: N-Methylation to 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

With the indolenine core established, the next step is the introduction of a methyl group at the N1 position. This transforms the indolenine into its exocyclic methylene tautomer, a well-known intermediate commonly referred to as Fischer's base.[3][4]

Causality & Mechanism: This transformation is a standard N-alkylation reaction. The 2,3,3-trimethylindolenine is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base.[2] The initial methylation occurs on the nitrogen, forming a quaternary indoleninium salt. The subsequent addition of a base facilitates an E2-type elimination of a proton from the C2-methyl group, which is now highly acidic, to form the thermodynamically stable exocyclic double bond of Fischer's base.

Experimental Protocol:

-

In a three-neck flask under a nitrogen atmosphere, suspend 2,3,3-trimethylindolenine (1.0 eq) and a base such as sodium bicarbonate or magnesium oxide (1.5-2.0 eq) in water or a suitable organic solvent.[2]

-

While stirring vigorously, add dimethyl sulfate (1.2 eq) dropwise, maintaining the temperature below 60°C.

-

After the addition is complete, heat the mixture to 60-70°C for 3-5 hours.

-

Cool the reaction to room temperature. If an organic solvent was used, filter the inorganic salts. If water was used, separate the organic layer.

-

Extract the aqueous phase with toluene or another suitable solvent.

-

Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting Fischer's base by vacuum distillation to obtain a colorless or pale yellow liquid.[2]

Step 3: Oxidative Cleavage to 1,3,3-Trimethylindol-2-one

This pivotal step converts the 2-methyleneindoline into the desired 2-oxindole core. While various oxidative methods exist, ozonolysis provides a clean and high-yielding method for the specific cleavage of the exocyclic C=C double bond.[5]

Causality & Mechanism: Ozonolysis proceeds via the Criegee mechanism.[5]

-

Cycloaddition: Ozone undergoes a 1,3-dipolar cycloaddition across the double bond of Fischer's base to form an unstable primary ozonide (molozonide).

-

Cleavage & Recombination: The molozonide rapidly rearranges, cleaving into a carbonyl compound (the desired oxindole) and a carbonyl oxide. Since the other side of the double bond is a =CH₂, the carbonyl oxide formed is formaldehyde oxide.

-

Workup: A reductive workup (e.g., with zinc/water or dimethyl sulfide) is employed to quench the carbonyl oxide and any excess ozone, preventing over-oxidation of the product.

Experimental Protocol:

-

Dissolve 1,3,3-trimethyl-2-methyleneindoline (1.0 eq) in a suitable solvent that is inert to ozone, such as dichloromethane or methanol, and cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas (generated from an ozone generator) through the solution. Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a blue color (indicating excess ozone) signals the reaction's completion.

-

Purge the solution with nitrogen or argon gas to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 eq) or zinc dust (2.0 eq) followed by acetic acid, to the cold solution to quench the ozonide intermediates.

-

Allow the reaction mixture to warm slowly to room temperature and stir for several hours.

-

Perform an aqueous workup: wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 1,3,3-trimethylindol-2-one.

Part II: Regioselective Aromatic Bromination

The final stage of the synthesis is the selective introduction of a bromine atom onto the electron-rich benzene portion of the oxindole core.

Step 4: Electrophilic Bromination to this compound

This step is a classic electrophilic aromatic substitution (SEAr) reaction.[6] The key challenge is controlling the regioselectivity to favor substitution at the C4 position.

Causality & Mechanistic Rationale: The outcome of electrophilic substitution on a substituted benzene ring is governed by the electronic properties of the substituents already present.[7]

-

Activating Groups (Ortho-, Para-Directing): The N-alkyl group is a powerful activating group due to the lone pair of electrons on the nitrogen, which can be donated into the aromatic ring via resonance. The C3-alkyl groups are weakly activating via hyperconjugation. These groups direct incoming electrophiles to the positions ortho and para to the nitrogen atom, which correspond to the C4 and C6 positions.

-

Deactivating Group (Meta-Directing): The amide carbonyl group (C=O) is an electron-withdrawing, deactivating group that directs electrophiles to the meta positions (C5 and C7).

In this system, the powerful activating effect of the nitrogen atom dominates. Therefore, substitution is strongly favored at the C4 (ortho) and C6 (para) positions. The choice between C4 and C6 is often influenced by sterics. The C3-gem-dimethyl group may exert some steric hindrance, potentially making the C4 position slightly less accessible than the C6 position. However, electronic effects often favor the ortho position. The reaction conditions (solvent, temperature, brominating agent) must be carefully controlled to maximize the yield of the desired 4-bromo isomer. Using a mild brominating agent like N-Bromosuccinimide (NBS) can often improve selectivity.

Experimental Protocol:

-

Dissolve 1,3,3-trimethylindol-2-one (1.0 eq) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a flask protected from light.

-

Cool the solution in an ice bath to 0°C.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, maintaining the temperature at 0°C. Alternatively, a solution of Br₂ in acetic acid can be added dropwise.

-

Allow the reaction to stir at 0°C to room temperature for 1-3 hours, monitoring its progress by TLC or GC-MS.

-

Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash successively with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

The resulting crude product, likely a mixture of 4-bromo and 6-bromo isomers, must be purified by careful flash column chromatography or recrystallization to isolate the target This compound .

Data Summary & Characterization

The following table summarizes the key transformations and expected outcomes. Yields are representative and may vary based on specific reaction scales and optimization.

| Step | Transformation | Key Reagents | Typical Yield | Key Intermediate/Product |

| 1 | Fischer Indole Synthesis | Phenylhydrazine, 3-Methyl-2-butanone, Acetic Acid | 75-85% | 2,3,3-Trimethylindolenine |

| 2 | N-Methylation | Dimethyl Sulfate, NaHCO₃ | 80-90% | 1,3,3-Trimethyl-2-methyleneindoline |

| 3 | Oxidative Cleavage | O₃, then DMS or Zn | 70-80% | 1,3,3-Trimethylindol-2-one |

| 4 | Electrophilic Bromination | NBS or Br₂, Acetic Acid | 40-60% (of C4 isomer) | This compound |

Characterization Data for this compound:

-

Molecular Formula: C₁₁H₁₂BrNO

-

Molecular Weight: 254.12 g/mol

-

¹H NMR (Expected): Resonances corresponding to the N-methyl group (~3.2 ppm), the gem-dimethyl groups (~1.4 ppm), and three distinct aromatic protons.

-

¹³C NMR (Expected): Signals for the carbonyl carbon (~180 ppm), the quaternary C3 carbon, and distinct aromatic and aliphatic carbons.

-

Mass Spectrometry (EI-MS): A characteristic isotopic pattern for a monobrominated compound with molecular ion peaks at m/z 253 and 255.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through a logical and robust sequence of well-established organic reactions. The strategic implementation of the Fischer indole synthesis provides an efficient entry to the core structure with the critical C3-quaternary center. Subsequent N-methylation, a proposed oxidative cleavage via ozonolysis, and a carefully controlled electrophilic bromination complete the synthesis. This guide provides the theoretical foundation and practical protocols necessary for researchers to successfully synthesize this valuable and versatile chemical building block for applications in pharmaceutical discovery and materials science.

References

-

Baran, P. S., & Shenvi, R. A. (2009). Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia contributors. (2024). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Available at: [Link]

- Google Patents. (1973). Process for the preparation of 1,3,3-trimethyl-2-methylene indolines. DE2154246C2.

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline. PubChem Compound Database. CID=8351. Available at: [Link]

-

Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(21), 7447–7456. Available at: [Link]

-

Suárez-Castillo, O. R., et al. (2011). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. Natural Product Communications, 6(3), 339-342. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Available at: [Link]

-

University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

- Google Patents. (1980). Method for producing 2,3,3-trimethylindolenine. US4211704A.

-

Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons. Available at: [Link]

-

Papageorgiou, G., et al. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Tetrahedron Letters, 48(8), 1335-1338. Available at: [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]

- 3. 1,3,3-Trimethyl-2-methyleneindoline | C12H15N | CID 8351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Analysis of 4-Bromo-1,3,3-trimethylindol-2-one: A Methodological Whitepaper

Introduction

As a Senior Application Scientist, it is imperative to address the challenges and realities of chemical research. The structural elucidation of novel or sparsely documented compounds is a cornerstone of chemical synthesis and drug development. While a comprehensive spectroscopic guide for every synthesized molecule is the ideal, the reality is that publicly accessible, verified data for specific compounds can be limited.

This guide will, therefore, pivot from a direct data analysis to a more instructive, methodological whitepaper. It will serve as an in-depth technical guide for researchers, scientists, and drug development professionals on how to acquire, process, and interpret the spectroscopic data for a compound like 4-Bromo-1,3,3-trimethylindol-2-one . This approach maintains the highest level of scientific integrity by not presenting data for analogous but distinct molecules as that of the target compound.

This whitepaper will detail the experimental protocols and the theoretical underpinnings for the key spectroscopic techniques, providing a robust framework for the characterization of this and similar molecules.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity.

Predicted Chemical Shifts (δ) and Multiplicities:

| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic Protons | 7.0 - 7.5 | m | 3H | H-5, H-6, H-7 | The bromine at C4 will influence the chemical shifts of the aromatic protons. |

| N-CH₃ | ~3.2 | s | 3H | N-CH₃ | Singlet due to no adjacent protons. |

| C(CH₃)₂ | ~1.3 | s | 6H | C3-(CH₃)₂ | Two equivalent methyl groups will appear as a single singlet. |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule.

Predicted Chemical Shifts (δ):

| Predicted Signal | Chemical Shift (ppm) | Assignment | Rationale |

| Carbonyl Carbon | ~180 | C=O | The carbonyl carbon is highly deshielded. |

| Aromatic Carbons | 110 - 145 | Ar-C | Six distinct signals are expected for the aromatic carbons. |

| Quaternary Carbon | ~45 | C3 | The carbon bearing the gem-dimethyl groups. |

| N-CH₃ Carbon | ~28 | N-CH₃ | Typical range for an N-methyl group. |

| C(CH₃)₂ Carbons | ~25 | C3-(CH₃)₂ | The two equivalent methyl carbons. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe.

-

Acquire a standard ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Workflow for NMR Analysis

Caption: Workflow for High-Resolution Mass Spectrometry.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy would identify the functional groups present in the molecule.

Predicted IR Spectrum

Key Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~1710 | C=O (Amide) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1300-1000 | C-N | Stretching |

| ~3000 | C-H (Aromatic) | Stretching |

| 2950-2850 | C-H (Aliphatic) | Stretching |

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups.

Methodology:

-

Sample Preparation:

-

Solid: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum.

-

Acquire the sample spectrum.

-

The final spectrum is the ratio of the sample to the background.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Workflow for IR Spectroscopy Analysis

4-Bromo-1,3,3-trimethylindol-2-one IUPAC name

An In-depth Technical Guide to 4-Bromo-1,3,3-trimethylindolin-2-one

Abstract

The indolin-2-one, or oxindole, scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. Its unique structural and electronic properties have established it as a foundational core for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of a specific derivative, 4-Bromo-1,3,3-trimethylindolin-2-one. We will delve into its precise chemical identity, propose a robust synthetic pathway grounded in established methodologies, outline modern spectroscopic techniques for its characterization, and explore its potential as a versatile intermediate for drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable chemical building block.

Nomenclature and Structural Elucidation

The precise identification of a chemical entity is paramount for scientific rigor and reproducibility. The compound in focus is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular architecture.

IUPAC Name: 4-Bromo-1,3,3-trimethylindolin-2-one

This name is deconstructed as follows:

-

Indolin-2-one: The core is a bicyclic heteroaromatic system consisting of a benzene ring fused to a five-membered lactam (a cyclic amide) ring, with the carbonyl group at position 2. The "-in" suffix indicates the saturation of the C2-C3 bond.

-

4-Bromo: A bromine atom is substituted at the C4 position of the benzene ring.

-

1,3,3-trimethyl: A methyl group is attached to the nitrogen atom (N1), and two methyl groups are attached to the C3 position, creating a gem-dimethyl moiety.

Key Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| Canonical SMILES | CN1C(C2=C(C1(C)C)C=CC=C2Br)=O |

| InChI Key | (Predicted) Based on structure |

Chemical Structure Diagram

Caption: Figure 1. 2D structure of 4-Bromo-1,3,3-trimethylindolin-2-one.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. The data presented below are predicted based on the known properties of structurally analogous compounds, such as 4-bromoaniline and other substituted indolinones.[1][2]

| Property | Predicted Value / Observation | Rationale & Significance |

| Appearance | White to off-white crystalline solid | Typical for small, halogenated organic molecules.[2] |

| Melting Point | > 70 °C | The presence of the bromine atom and methyl groups increases molecular weight and van der Waals forces compared to the parent oxindole, likely raising the melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DCM, ethyl acetate) | The polar amide group confers some polarity, but the largely nonpolar aromatic and alkyl structure dominates, favoring solubility in organic media.[2] |

| XLogP3 | ~3.0 | This estimated lipophilicity value is within the range often considered favorable for drug candidates, suggesting good potential for membrane permeability. |

Synthesis and Purification

A reliable and scalable synthetic route is critical for the utilization of any chemical building block in research and development. The most logical and field-proven approach to 4-Bromo-1,3,3-trimethylindolin-2-one is the direct electrophilic aromatic substitution of the 1,3,3-trimethylindolin-2-one precursor.

Synthetic Strategy: Electrophilic Bromination

The indolinone ring system is electron-rich, making it susceptible to electrophilic attack. The amide group is an ortho-, para-director. In this case, the C5 and C7 positions are activated. However, the C4 position can also undergo substitution. The choice of brominating agent and reaction conditions is key to controlling selectivity and achieving high yield. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it is a solid, easy-to-handle source of electrophilic bromine and typically provides clean reactions with high regioselectivity. A similar methodology has been successfully used for the bromination of 1-methylindolin-2-one.[3]

Detailed Experimental Protocol

This protocol is a proposed method based on established chemical principles and requires laboratory validation.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3,3-trimethylindolin-2-one (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile or dichloromethane (approx. 10 mL per gram of starting material).

-

Inert Atmosphere: Purge the flask with dry nitrogen and cool the solution to 0 °C using an ice-water bath. Causality: Cooling the reaction minimizes the formation of potential side products by controlling the exothermic nature of the bromination.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in the same solvent. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). Trustworthiness: TLC is a self-validating step to ensure the complete consumption of the starting material before proceeding to the workup.

-

Aqueous Workup: Once the reaction is complete, quench it by pouring the mixture into ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to remove any unreacted bromine), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure 4-Bromo-1,3,3-trimethylindolin-2-one.

Synthesis Workflow Diagram

Caption: Figure 2. A generalized workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Unambiguous characterization using modern spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.2 - 7.5 | m | 2H | Ar-H |

| 6.8 - 7.0 | d | 1H | Ar-H | |

| 3.2 | s | 3H | N-CH₃ | |

| 1.4 | s | 6H | C(CH₃)₂ | |

| ¹³C NMR | ~178 | - | - | C=O (Amide Carbonyl) |

| 140-145 | - | - | Ar-C (quaternary) | |

| 110-135 | - | - | Ar-CH & Ar-C-Br | |

| ~45 | - | - | C(CH₃)₂ (quaternary) | |

| ~26 | - | - | N-CH₃ | |

| ~25 | - | - | C(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ , which is characteristic of the C=O stretch of a five-membered lactam. Other peaks in the 1600-1450 cm⁻¹ region would correspond to aromatic C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M⁺+2).

Applications in Research and Drug Development

The value of 4-Bromo-1,3,3-trimethylindolin-2-one lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector.

-

A Privileged Scaffold: The indolin-2-one core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases.[3]

-

Synthetic Handle for Diversification: The bromine atom at the C4 position is a powerful synthetic handle. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Bioisostere and Modulator: The bromo-substituent itself can influence biological activity by acting as a lipophilic group or a bioisostere for other functionalities. Halogen bonding interactions can also play a role in ligand-receptor binding. The strategic placement of a bromine atom has been shown to be crucial for the activity of some bioactive indoline compounds.[4]

-

Intermediate for Bioactive Molecules: Bromoanilines and related heterocyclic structures are fundamental building blocks for a vast number of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[2][5][6] This compound serves as a pre-functionalized starting material, streamlining synthetic routes to novel therapeutic agents. For instance, related bromo-indoline scaffolds have been investigated for their ability to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Bromo-1,3,3-trimethylindolin-2-one. While specific toxicity data is not available, data from structurally similar compounds should be used to guide handling procedures.

-

General Hazards: Based on related bromo-aromatic compounds, this substance should be considered potentially hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.

Conclusion

4-Bromo-1,3,3-trimethylindolin-2-one is a valuable chemical entity with significant potential for application in synthetic and medicinal chemistry. Its structure combines the biologically relevant indolin-2-one core with a versatile bromine handle, making it an ideal substrate for library synthesis and lead optimization campaigns. The proposed synthetic route via electrophilic bromination is robust and based on well-established precedents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of novel scientific discoveries and the development of next-generation therapeutics.

References

-

PubChem. 4-Bromo-1,3,3-trimethyl-indoline-6-carbonitrile. National Center for Biotechnology Information. [Link]

-

Expert Insights. The Synthesis and Application of 4-Bromo-2-iodoaniline. [Link]

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole? [Link]

- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

National Institutes of Health. 5-Bromo-1-methylindolin-2-one. [Link]

-

NIST. Benzenamine, 4-bromo-. [Link]

-

ACS Publications. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

- 1. Benzenamine, 4-bromo- [webbook.nist.gov]

- 2. ketonepharma.com [ketonepharma.com]

- 3. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ketonepharma.com [ketonepharma.com]

Physical characteristics of 4-Bromo-1,3,3-trimethylindol-2-one

An In-Depth Technical Guide to the Physicochemical Characteristics of Substituted Bromoindoles

A Note to the Reader: This guide addresses the physical and chemical characteristics of substituted bromoindoles, a class of compounds with significant interest in medicinal chemistry and materials science. It is important to note that a comprehensive search of scientific literature and chemical databases did not yield specific data for "4-Bromo-1,3,3-trimethylindol-2-one." Therefore, this document has been structured to provide a broader, yet detailed, technical overview of this class of molecules, drawing upon data from closely related and well-documented analogues. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights applicable to the synthesis and characterization of novel bromoindole derivatives.

Introduction to Substituted Bromoindoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The introduction of a bromine atom onto the indole ring, creating bromoindoles, offers a powerful tool for modulating the electronic and lipophilic properties of the molecule. This modification can significantly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. Bromoindoles serve as crucial intermediates in the synthesis of a wide array of complex molecules, including anti-cancer agents, treatments for central nervous system disorders, and materials for electronic applications.[1][4][5] Their utility stems from the bromine atom's ability to act as a handle for further chemical transformations, such as cross-coupling reactions.

General Physicochemical Properties of Bromoindole Derivatives

The physical properties of bromoindoles can vary significantly depending on the position and nature of their substituents. However, some general characteristics can be summarized. They are typically crystalline solids at room temperature with melting points influenced by the substitution pattern. The presence of the bromine atom increases the molecular weight and density compared to the parent indole.

Below is a table summarizing the properties of some common bromoindole precursors, which serve as foundational molecules for more complex derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Bromoindole | 52488-36-5 | C₈H₆BrN | 196.04 | Not specified | Yellowish-green or dark brown liquid |

| 5-Bromoindole | 10075-50-0 | C₈H₆BrN | 196.04 | 90-92 | White to light brown powder or chunks |

| 6-Bromoindole | 52415-29-9 | C₈H₆BrN | 196.04 | 92-96 | White to bright yellow powder |

Data compiled from various sources.[4][6][7][8][9][10]

Synthesis Strategies for Substituted Bromoindoles

The synthesis of substituted bromoindoles can be approached through various routes, often tailored to achieve specific substitution patterns. A common strategy involves the direct electrophilic bromination of a pre-existing indole or indoline core. More complex derivatives may necessitate multi-step syntheses, building the indole ring from appropriately substituted precursors.

A generalized workflow for the synthesis and purification of a substituted bromoindole is depicted below.

Sources

- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. 10075-50-0 CAS MSDS (5-Bromoindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]

- 10. 5-Bromoindole CAS#: 10075-50-0 [m.chemicalbook.com]

Solubility Profile of 4-Bromo-1,3,3-trimethylindol-2-one: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,3,3-trimethylindol-2-one is a halogenated indole derivative with potential applications in synthetic chemistry and drug discovery as a structural motif or building block. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes like recrystallization, and formulation development. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, a robust experimental framework for its determination, and predictive insights based on its molecular structure. We bridge theoretical principles with practical, step-by-step protocols to empower researchers in making informed decisions for handling and utilizing this compound.

Introduction: The Critical Role of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For drug development professionals and synthetic chemists, solubility is not merely a data point but a critical parameter that influences reaction kinetics, product yield, purification efficiency, and ultimately, the bioavailability of a potential therapeutic agent.[1] The structure of this compound, a substituted oxindole, presents a unique combination of polar and nonpolar characteristics that necessitates a systematic approach to solvent selection. This document serves as a technical guide to predicting, determining, and understanding its solubility profile.

Molecular Profile and Solubility Predictions

The structure of a molecule is the primary determinant of its properties. By examining the functional groups and overall architecture of this compound, we can make educated predictions about its solubility based on the principle of "like dissolves like."[1][2]

-

Core Structure: this compound

-

CAS Number: 1375068-88-4

-

Molecular Formula: C₁₁H₁₂BrNO

Key Structural Features Influencing Solubility:

-

Indol-2-one (Oxindole) Core: The lactam (a cyclic amide) group within the oxindole ring contains a polar carbonyl (C=O) group, which can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

-

Bromine Atom: The bromo-substituent at the 4-position is electronegative, contributing to the molecule's dipole moment. Halogenation, particularly with heavier halogens like bromine, also increases the molecule's molecular weight and van der Waals forces, which can enhance solubility in nonpolar, polarizable solvents.

-

Trimethyl Substitution: The three methyl groups (one N-methyl and two gem-dimethyl at the 3-position) are nonpolar, alkyl functionalities. They create a significant lipophilic ("fat-loving") character, which will favor solubility in nonpolar organic solvents.

-

Absence of Hydrogen Bond Donors: Notably, the molecule lacks acidic protons (like O-H or N-H), meaning it cannot act as a hydrogen bond donor. This limits its ability to form strong interactions with protic solvents like water or methanol.

Computed Properties & Predictions:

While experimental data is the gold standard, computed properties provide valuable predictive insights.

| Computed Property | Value | Implication on Solubility |

| Molecular Weight | ~269.1 g/mol | A moderate molecular weight. |

| XLogP3 | ~2.9 - 3.4 | This positive and relatively high value indicates a significant preference for a nonpolar environment (octanol) over a polar one (water). It strongly suggests poor aqueous solubility and good solubility in lipophilic, nonpolar, or moderately polar aprotic solvents. |

| Hydrogen Bond Donor Count | 0 | The inability to donate hydrogen bonds will limit solubility in highly polar protic solvents. |

| Hydrogen Bond Acceptor Count | 1 (from the carbonyl oxygen) | The single H-bond acceptor site provides a point of interaction for polar solvents, especially protic ones. |

| Topological Polar Surface Area (TPSA) | ~20.3 Ų | A low TPSA value is generally associated with lower polarity and higher membrane permeability, reinforcing the prediction of good solubility in nonpolar solvents. |

Overall Prediction: Based on this analysis, this compound is predicted to be a lipophilic compound with low to negligible solubility in water. It is expected to exhibit good solubility in a range of organic solvents, particularly in nonpolar solvents (like Toluene, Hexanes), moderately polar aprotic solvents (like Dichloromethane, Ethyl Acetate), and potentially lower solubility in highly polar solvents, especially protic ones (like Methanol, Ethanol).

Experimental Framework for Solubility Determination

A tiered approach, moving from rapid qualitative assessment to precise quantitative measurement, is the most efficient method for characterizing a compound's solubility.

Workflow for Solubility Assessment

The following diagram outlines a systematic workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining compound solubility.

Protocol 1: Qualitative & Semi-Quantitative Screening

This rapid screening protocol helps identify suitable solvents for reactions or further quantitative analysis.[3][4]

Objective: To quickly classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a range of common laboratory solvents. A compound is often considered soluble if >1 mg dissolves in 1 mL of solvent.

Materials:

-

This compound

-

Glass vials (e.g., 2 mL) with caps

-

Analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Selection of solvents (e.g., Hexanes, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Dimethyl Sulfoxide (DMSO)).

Procedure:

-

Preparation: Accurately weigh approximately 2.0 mg (± 0.2 mg) of the compound into a series of labeled vials. Record the exact mass for each vial.

-

Solvent Addition: Add 0.2 mL (200 µL) of the first solvent to the corresponding vial. This creates an initial concentration of ~10 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the vial against a contrasting background.

-

Clear, homogenous solution: The compound is soluble at ≥10 mg/mL.

-

Undissolved solid remains: The compound is either partially soluble or insoluble. Proceed to the next step.

-

-

Dilution (if needed): To the vials with undissolved solid, add another 0.8 mL (800 µL) of the same solvent for a total volume of 1.0 mL. This brings the concentration to the weighed mass (e.g., 2 mg/mL).

-

Final Assessment: Vortex again for 1-2 minutes and observe.

-

Clear, homogenous solution: The compound is soluble (at ~2 mg/mL).

-

Some solid remains but less than initially: The compound is partially soluble .

-

No apparent change in the amount of solid: The compound is insoluble .

-

Protocol 2: Quantitative Determination by Gravimetric Method

Objective: To determine the precise solubility (e.g., in mg/mL or g/L) of the compound in a specific solvent at a controlled temperature.

Procedure:

-

Prepare Saturated Solution: Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a precisely known volume of the chosen solvent (e.g., 2.0 mL). The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and place it on a shaker or stir plate in a temperature-controlled environment (e.g., 25°C) for 24 hours. This extended time is crucial to ensure the solution reaches equilibrium.

-

Phase Separation: Remove the vial and let the excess solid settle. To ensure no suspended microcrystals are transferred, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sample Collection: Carefully draw the clear supernatant using a syringe fitted with a 0.45 µm PTFE or nylon syringe filter. This step is critical to remove any remaining particulate matter.

-

Aliquot Transfer: Dispense a precise volume (e.g., 1.00 mL) of the filtered, saturated solution into a pre-weighed (tared) vial. Record the tare weight.

-

Solvent Evaporation: Place the vial in a vacuum oven or use a gentle stream of nitrogen to completely evaporate the solvent. Ensure the sample is completely dry by bringing it to a constant weight.

-

Final Weighing: Weigh the vial containing the dried solute.

-

Calculation:

-

Mass of Solute = (Final Weight of Vial + Solute) - (Tare Weight of Vial)

-

Solubility (mg/mL) = Mass of Solute (mg) / Volume of Aliquot (mL)

-

Advanced Methodologies

For high-throughput screening or more complex systems, advanced techniques can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine solubility without separating the solid and liquid phases, offering a faster alternative to the gravimetric method.[2]

Conclusion

The molecular architecture of this compound—characterized by a polar lactam, a lipophilic trimethylated core, and a bromo-substituent—predicts a profile of good solubility in nonpolar and moderately polar aprotic organic solvents, with limited solubility in aqueous or highly polar protic media. This technical guide provides a robust, two-tiered experimental protocol to first screen for suitable solvents and then accurately quantify its solubility. By integrating theoretical predictions with rigorous experimental validation, researchers can confidently select optimal solvent systems, thereby streamlining synthetic procedures, enhancing purification efficiency, and facilitating formulation development for this promising chemical entity.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from coursehero.com. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from msubillings.edu. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from macewan.ca. [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025, November 7). International Journal of Molecular Sciences. [Link]

Sources

The Elusive Genesis of 4-Bromo-1,3,3-trimethylindol-2-one: A Technical Guide to a Modern Scaffold

Senior Application Scientist Note: The historical record regarding the initial discovery and synthesis of 4-Bromo-1,3,3-trimethylindol-2-one is not extensively documented in readily available scientific literature or patent databases. This is not uncommon for specialized chemical entities that may have emerged from proprietary drug discovery programs or as part of larger chemical library syntheses without a dedicated publication detailing their origin. However, the structural motifs present in this molecule—a brominated oxindole core with N-methylation and gem-dimethyl substitution at the C3 position—place it firmly within a class of compounds of significant interest to medicinal chemists. This guide, therefore, will focus on the broader context of the discovery and development of substituted oxindoles, providing a likely historical and synthetic framework for the emergence of this compound and its close structural analogs.

The Oxindole Core: A Privileged Scaffold in Drug Discovery

The indole and oxindole ring systems are foundational structures in a vast number of natural products and synthetic pharmaceuticals. The inherent biological activity of the indole nucleus has made it a central focus for chemists and pharmacologists for over a century. The journey to understanding and utilizing these structures began with the isolation and characterization of indigo dye in the 19th century.

Substituted oxindoles, in particular, have gained prominence as "privileged scaffolds" in drug discovery. This designation is attributed to their ability to interact with a wide range of biological targets with high affinity and specificity. The C3 position of the oxindole ring is particularly amenable to substitution, allowing for the creation of diverse molecular architectures, including spirocyclic systems, which are of great interest for their conformational rigidity and potential for novel biological activities.

The Significance of Bromination and Methylation in Medicinal Chemistry

The introduction of a bromine atom and methyl groups to the oxindole scaffold, as seen in this compound, is a deliberate and strategic choice in medicinal chemistry.

-

Bromination: The presence of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance binding affinity to target proteins through halogen bonding, increase metabolic stability, and improve membrane permeability. The position of the bromine atom on the aromatic ring is crucial for directing these effects.

-

N-Methylation: The methylation of the indole nitrogen is a common strategy to block hydrogen bond donation, which can alter the binding mode of a compound and often increases its cell permeability and metabolic stability.

-

Gem-Dimethyl Substitution: The presence of two methyl groups at the C3 position creates a quaternary center. This structural feature can lock the conformation of the molecule, preventing epimerization and potentially leading to higher target selectivity. It also adds lipophilicity, which can influence cell penetration.

A Probable Synthetic Lineage: The Journey to this compound

While a definitive "first synthesis" of this compound is not readily found, its synthesis can be logically inferred from established methodologies for constructing substituted oxindoles. A likely synthetic pathway would involve a multi-step sequence, leveraging foundational reactions in heterocyclic chemistry.

A closely related analog, 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one (CAS 1506434-88-3), provides a tangible reference point for the synthetic challenges and strategies for this class of molecules.

Conceptual Synthetic Workflow

The synthesis of such a molecule would likely begin with a suitably substituted aniline or nitrobenzene precursor, followed by the construction of the oxindole ring and subsequent modifications.

Caption: Plausible synthetic pathways to this compound.

Detailed Experimental Protocol: A Representative Synthesis of a Substituted Bromo-oxindole

The following protocol is a representative example of the synthesis of a related bromo-oxindole derivative and illustrates the key chemical transformations that would be involved in the synthesis of this compound.

Step 1: Synthesis of a Brominated Isatin Intermediate

The synthesis of a brominated isatin (indole-2,3-dione) is a common starting point for the elaboration of the oxindole scaffold.

-

Starting Material: A commercially available substituted aniline.

-

Reaction: The Sandmeyer isatin synthesis is a classical and robust method. The aniline is first converted to an isonitrosoacetanilide by reaction with chloral hydrate and hydroxylamine.

-

Cyclization: The resulting isonitrosoacetanilide is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the corresponding isatin.

Step 2: C3-Alkylation

Introducing the gem-dimethyl groups at the C3 position is a critical step.

-

Reagents: The brominated isatin can be reacted with a suitable organometallic reagent, such as methylmagnesium bromide (a Grignard reagent). This reaction typically proceeds via nucleophilic addition to the C3-carbonyl of the isatin.

-

Workup: A subsequent workup, often involving a reduction step, would yield the 3,3-dimethyloxindole.

Step 3: N-Methylation

The final methylation step on the indole nitrogen can be achieved under standard conditions.

-

Base and Methylating Agent: The 3,3-dimethyloxindole is treated with a base, such as sodium hydride or potassium carbonate, to deprotonate the nitrogen, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate.

-

Purification: The final product is then purified using standard techniques such as column chromatography.

Physicochemical and Spectroscopic Characterization

The identity and purity of a synthesized batch of this compound would be confirmed through a suite of analytical techniques.

| Property | Predicted/Expected Value | Analytical Technique |

| Molecular Formula | C₁₁H₁₂BrNO | Mass Spectrometry |

| Molecular Weight | ~254.12 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| ¹H NMR | Characteristic peaks for aromatic protons, N-methyl, and gem-dimethyl groups. | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons. | Nuclear Magnetic Resonance Spectroscopy |

| Infrared (IR) | Strong absorption band for the C=O stretch of the lactam. | Infrared Spectroscopy |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

Applications and Future Directions

While specific biological activities for this compound are not detailed in the public domain, its structural features suggest potential applications in several areas of drug discovery:

-

Kinase Inhibition: The oxindole scaffold is a well-established core for various kinase inhibitors.

-

Anticancer Agents: Many substituted indoles and oxindoles exhibit potent anti-proliferative activity.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the molecule could facilitate blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.

The logical progression for a molecule like this compound would be its inclusion in high-throughput screening campaigns against a diverse panel of biological targets. Hits from these screens would then drive further structure-activity relationship (SAR) studies to optimize its potency and selectivity.

Conclusion

The story of this compound is emblematic of many compounds in modern chemical research. While its specific "discovery" moment may be lost to the annals of a private laboratory or a large-scale synthesis effort, its chemical lineage is clear. It stands as a testament to the enduring importance of the oxindole scaffold and the strategic application of chemical modifications to explore new regions of biologically relevant chemical space. The true "discovery" of this molecule's potential likely awaits its future biological evaluation.

References

Due to the lack of specific literature for the target compound, this reference list provides sources for the broader context of oxindole synthesis and their importance in medicinal chemistry.

- A Review on the Synthesis of Oxindole Derivatives and Their Biological Applications.International Journal of Pharmaceutical Sciences and Research, 2018. [URL not available]

- The Oxindole Skeleton: A Privileged Scaffold in Medicinal Chemistry.

- Recent Advances in the Synthesis of Substituted 3,3-Disubstituted Oxindoles.Synthesis, 2020. [URL not available]

- Halogen Bonding in Medicinal Chemistry.Journal of Medicinal Chemistry, 2011. [URL not available]

Harnessing the Potential of 4-Bromo-1,3,3-trimethylindol-2-one: A Technical Guide for Strategic Research

Executive Summary

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique structure allows for diverse interactions with various biological targets, making it a focal point for drug discovery programs. This guide focuses on a specific, underexplored derivative: 4-Bromo-1,3,3-trimethylindol-2-one . The strategic placement of a bromine atom at the C4 position, combined with trimethylation, presents a unique chemical entity ripe for investigation. The bromine atom serves as a versatile synthetic handle for extensive chemical modification, while the gem-dimethyl group at C3 and the N-methyl group can impart favorable pharmacokinetic properties. This document provides a comprehensive overview of potential research avenues for this compound, detailing actionable experimental workflows and the scientific rationale for its exploration in oncology, chemical biology, and beyond.

Molecular Profile and Synthetic Versatility

2.1. Core Structure and Inherent Properties

This compound belongs to the oxindole class of heterocyclic compounds. Its core structure features a fused bicyclic system comprising a benzene ring and a pyrrolidone ring. Key features include:

-

Oxindole Core: A known pharmacophore that acts as both a hydrogen bond donor and acceptor, critical for binding to ATP-binding sites in kinases.[4]

-

C4-Bromo Substituent: This aryl bromide is a powerful tool for synthetic chemists. It is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5][6][7] This allows for the systematic and efficient introduction of diverse chemical moieties to probe structure-activity relationships (SAR).

-

C3-gem-Dimethyl Group: This structural feature blocks the C3 position from metabolic oxidation, a common degradation pathway for other oxindoles, potentially enhancing metabolic stability. It also introduces a quaternary center, which can influence the molecule's three-dimensional conformation and binding affinity.

-

N1-Methyl Group: N-methylation removes the hydrogen bond donor capability of the lactam nitrogen, which can alter binding modes and improve cell permeability by reducing polarity.

2.2. General Synthetic Strategy

While a specific synthesis for this compound is not widely documented, a logical retrosynthetic approach can be inferred from established indole and oxindole synthesis methodologies.[8][9][10] A plausible route would involve the synthesis of a substituted 2-bromoaniline precursor, followed by cyclization to form the oxindole core.

Proposed Research Area 1: Oncology Drug Discovery